![molecular formula C17H19N3O3 B2736984 (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035019-09-9](/img/structure/B2736984.png)
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds featuring the pyrimidin-2-yl and furan-2-yl groups are pivotal in synthesizing a wide range of heterocyclic compounds. For instance, azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moieties have been synthesized, showcasing the versatility of these compounds as building blocks in organic synthesis (Farag et al., 2011). These compounds' utility extends to synthesizing pyrazole, isoxazole, pyrimidinethione, and aminopyrimidine derivatives, demonstrating their role in constructing diverse heterocyclic frameworks.
Biological Activity and Pharmaceutical Applications
The biological activity of compounds containing pyrimidine and furan moieties has been a subject of interest. For example, new derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide have shown pronounced plant growth stimulating effects (Pivazyan et al., 2019). This indicates potential applications in agriculture as growth regulators or stimulants, highlighting the compound's importance in enhancing crop yield and health.
Materials Science and Cheminformatics
The detailed structural analysis and computational study of compounds with similar moieties have been pivotal in materials science, offering insights into their electronic, optical, and mechanical properties. Studies involving ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound with a structure somewhat analogous to our compound of interest, have utilized quantum chemical calculations to correlate with experimental data, providing a foundation for designing new materials with tailored properties (Singh et al., 2014).
properties
IUPAC Name |
(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-10-13(2)19-17(18-12)23-15-7-8-20(11-15)16(21)6-5-14-4-3-9-22-14/h3-6,9-10,15H,7-8,11H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJOCASAVHSFU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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